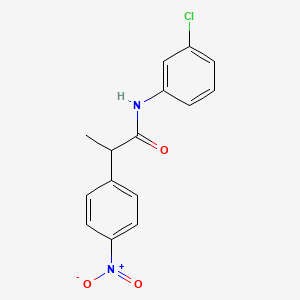![molecular formula C18H26FNO5 B4074604 1-[4-(2-fluorophenoxy)butyl]azepane oxalate](/img/structure/B4074604.png)
1-[4-(2-fluorophenoxy)butyl]azepane oxalate
Übersicht
Beschreibung
1-[4-(2-fluorophenoxy)butyl]azepane oxalate, also known as FUBPAM, is a novel compound that has gained attention in the scientific community for its potential applications in research. FUBPAM belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
1-[4-(2-fluorophenoxy)butyl]azepane oxalate acts as a PAM of mGluR5, which means it enhances the activity of the receptor. mGluR5 is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, such as the phospholipase C (PLC) pathway, the protein kinase C (PKC) pathway, and the extracellular signal-regulated kinase (ERK) pathway. This compound enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the orthosteric binding site, which is the site where the endogenous ligand glutamate binds.
Biochemical and Physiological Effects:
This compound has been shown to enhance the activity of mGluR5 in various biochemical and physiological assays. This compound has been shown to increase the potency and efficacy of glutamate in activating mGluR5-mediated PLC signaling. This compound has also been shown to enhance mGluR5-mediated ERK signaling and to increase the surface expression of mGluR5 in cultured neurons. In vivo studies have shown that this compound can enhance synaptic plasticity and improve cognitive function in animal models of cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-fluorophenoxy)butyl]azepane oxalate has several advantages for lab experiments, such as its high potency and selectivity for mGluR5, its ability to enhance the activity of mGluR5 without directly activating the receptor, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, such as its relatively short half-life, which may limit its duration of action in vivo, and its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(2-fluorophenoxy)butyl]azepane oxalate. One direction is to investigate its potential therapeutic effects in various neuropsychiatric disorders, such as schizophrenia, depression, and anxiety disorders. Another direction is to study its effects on synaptic plasticity and cognitive function in animal models of cognitive impairment. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on mGluR5 signaling and to identify potential off-target effects of this compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-fluorophenoxy)butyl]azepane oxalate has been studied for its potential applications in various fields of research, including neuroscience, psychiatry, and drug discovery. This compound has been shown to enhance the activity of mGluR5, which is involved in various physiological processes, such as learning and memory, synaptic plasticity, and pain perception. This compound has also been investigated for its potential therapeutic effects in various neuropsychiatric disorders, such as schizophrenia, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
1-[4-(2-fluorophenoxy)butyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO.C2H2O4/c17-15-9-3-4-10-16(15)19-14-8-7-13-18-11-5-1-2-6-12-18;3-1(4)2(5)6/h3-4,9-10H,1-2,5-8,11-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZDSZGODGGUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-biphenylyloxy)propyl]piperazine oxalate](/img/structure/B4074526.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane oxalate](/img/structure/B4074529.png)

![3-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4074538.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074546.png)
![1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate](/img/structure/B4074551.png)
![1-[2-(4-nitrophenyl)propanoyl]indoline](/img/structure/B4074564.png)
![1-[2-(4-biphenylyloxy)ethyl]azepane oxalate](/img/structure/B4074567.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4074570.png)
![1-allyl-5'-benzyl-3'-butyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4074577.png)
![3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B4074587.png)
![N-allyl-N-[2-(2-allyl-6-chlorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074590.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4074597.png)
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]azepane oxalate](/img/structure/B4074619.png)